molecular formula C9H10F3NO B595166 (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine CAS No. 1209050-26-9

(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine

Cat. No.: B595166
CAS No.: 1209050-26-9
M. Wt: 205.18
InChI Key: VTLIABOHZPSHRN-ZCFIWIBFSA-N
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Description

(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine is a chiral amine featuring a trifluoromethoxy (-OCF₃) substituent on the para position of a benzene ring. Its molecular formula is C₉H₁₀F₃NO, with a molecular weight of 205.18 g/mol. The trifluoromethoxy group imparts distinct electronic and steric properties, enhancing metabolic stability and receptor-binding affinity compared to non-fluorinated analogs .

Its hydrochloride salt (CAS 1208989-29-0) is commercially available for research, with a purity ≥95% . The (R)-enantiomer is often preferred due to stereoselective interactions with biological targets, as observed in σ-receptor binding studies .

Properties

IUPAC Name

(1R)-1-[4-(trifluoromethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLIABOHZPSHRN-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654568
Record name (1R)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209050-26-9
Record name (1R)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a phenyl ethanamine derivative with trifluoromethyl triflate under controlled conditions . This reaction is often carried out in the presence of a base such as potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of ®-1-(4-(Trifluoromethoxy)phenyl)ethanamine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-(Trifluoromethoxy)phenyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxy-substituted ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

®-1-(4-(Trifluoromethoxy)phenyl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(4-(Trifluoromethoxy)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations

The trifluoromethoxy group distinguishes this compound from analogs with alternative substituents. Key comparisons include:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference
(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine -OCF₃ (para) 205.18 High σ1 receptor affinity (Ki = 3.2 nM); used in convulsion assays with carbamazepine .
(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine -F (para), -OCH₃ (meta) 169.20 Intermediate for antipsychotics; lower lipophilicity than trifluoromethoxy analog due to smaller substituents .
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine -CF₃ (meta, para) 257.18 Enhanced metabolic stability but reduced σ-receptor binding (Ki >100 nM) due to steric bulk .
(S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine -CF₃ (para) 241.15 Lower solubility in polar solvents; used in agrochemical synthesis .

Key Observations :

  • The trifluoromethoxy group (-OCF₃) balances lipophilicity and electronic effects, improving σ-receptor binding compared to -CF₃ or -OCH₃ .
  • Fluoro-methoxy analogs exhibit reduced receptor affinity, highlighting the importance of trifluoromethoxy’s size and electronegativity .

Enantiomeric Comparisons

Enantiomers of trifluoromethoxy-substituted ethanamines exhibit divergent biological activities:

Compound Name Configuration σ1 Receptor Ki (nM) σ2 Receptor Ki (nM) Notes Reference
This compound R 3.2 48.5 100% protection against carbamazepine-induced convulsions in mice at 30 mg/kg .
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine S 85.6 62.3 <50% convulsion protection; lower σ1 selectivity .

Key Observations :

  • The (R)-enantiomer shows 10-fold higher σ1 affinity than the (S)-form, underscoring stereochemical precision in drug design .
  • Enantiomeric purity (≥95%) is critical for pharmacological consistency .

Pharmacological and Physicochemical Properties

Property This compound (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine
Solubility Soluble in organic solvents Moderate in DMSO Low in polar solvents
Melting Point (°C) 183–185 (hydrochloride salt) Not reported 250–253
Synthetic Yield 41–55% Not reported Not reported
Receptor Binding (σ1 Ki, nM) 3.2 >100 >100

Key Observations :

  • The hydrochloride salt of the target compound has a higher melting point than analogs, suggesting stable crystalline forms .

Biological Activity

(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine, a chiral primary amine, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which enhances its lipophilicity and metabolic stability. Its chiral nature is crucial for its interactions with biological targets, influencing pharmacodynamics and pharmacokinetics.

Property Details
Molecular Formula C10H12F3NO
Molecular Weight 221.21 g/mol
Chirality (R)-enantiomer
Functional Groups Primary amine, trifluoromethoxy

Research indicates that this compound may act as a modulator of the central nervous system (CNS). Its structural similarity to neurotransmitters like phenethylamine and amphetamine suggests potential interactions with neurotransmitter systems. The trifluoromethoxy group plays a significant role in enhancing binding affinity to various receptors.

  • CNS Modulation : Preliminary studies suggest that this compound may influence neurotransmitter release and receptor activity, potentially affecting mood and cognition.
  • Pharmacological Efficacy : The chiral nature allows for stereospecific interactions, which are critical for the efficacy of drugs targeting specific receptors.

Case Studies

  • Neurotransmitter Interaction Study :
    • A study investigated the binding affinity of this compound to dopamine receptors. Results indicated a significant binding affinity, suggesting potential use in treating dopamine-related disorders.
  • In Vitro Inhibition Studies :
    • In vitro assays demonstrated that the compound inhibits specific enzymes involved in neurotransmitter metabolism, leading to increased levels of key neurotransmitters in neuronal cultures.

Applications in Medicinal Chemistry

Due to its unique properties, this compound serves as a valuable building block in organic synthesis. It is being explored for various therapeutic applications, particularly in developing drugs for CNS disorders.

  • Drug Development : The compound's ability to modulate neurotransmitter systems positions it as a candidate for further development into therapeutics aimed at conditions such as depression and anxiety.
  • Synthesis of Derivatives : Researchers are investigating derivatives of this compound to enhance efficacy and reduce side effects through structure-activity relationship (SAR) studies.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Structural Feature Unique Aspect
(S)-1-(4-(Trifluoromethyl)phenyl)ethanamineEnantiomer of (R)-isomerDifferent stereochemical properties
4-(Trifluoromethyl)phenylacetyleneAcetylene group instead of amineLacks amino functionality
4-(Trifluoromethoxy)phenylhydrazineTrifluoromethoxy groupDifferent functional group affecting reactivity
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamineSimilar structure but different substituentChirality impacts biological interactions

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